5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine
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Overview
Description
5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine is a chemical compound with the molecular formula C17H18ClNO and a molecular weight of 287.78 . It is used for proteomics research .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm³, a boiling point of 434.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 85.7±0.3 cm³ and a polar surface area of 3 Ų .Scientific Research Applications
Synthesis of Pharmaceutically Active Compounds : Compounds related to 5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine are crucial in the synthesis of several pharmaceutically active compounds. This includes the synthesis of analogues like imipramine, chlorimipramine, and desimipramine (Jørgensen et al., 1999).
Preparation of Metabolites for Chemical Structure Determination : The synthesis of alcoholic metabolites of mosapramine, an antipsychotic drug, involves using related compounds for chemical structure determination (Tashiro, Yuasa, & Demizu, 1992).
Development of Histone Deacetylase Inhibitors for Vascular Cognitive Impairment : Certain derivatives, such as 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, show promise as histone deacetylase inhibitors. They have potential therapeutic applications in treating vascular cognitive impairment (Kaur et al., 2019).
Antioxidant Properties in Medicinal Chemistry : Derivatives of 5H-dibenz[b,f]azepine have been synthesized and evaluated for their antioxidant properties. This research is significant in understanding their potential use in various medicinal applications (Kumar, Gnanendra, & Naik, 2009).
Antiarrhythmic Drug Research : New derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine with antiarrhythmic action have been synthesized and tested. This highlights its importance in cardiovascular drug research (Wunderlich et al., 1985).
Molecular and Supramolecular Studies : Research on closely related benzo[b]pyrimido[5,4-f]azepine derivatives, which share a similar molecular structure to 5H-dibenz[b,f]azepine, focuses on their molecular structures and different supramolecular assemblies. This is crucial in organic and medicinal chemistry (Acosta et al., 2015).
Metabolic Pathway Investigations : The metabolism of compounds like 5H-dibenzo[b,f]azepine, which is structurally similar, has been studied to identify main biotransformation products in rat urine. Understanding these metabolic pathways is important in pharmacokinetics and drug development (Pantarotto, Cappellini, De Pascale, & Frigerio, 1977).
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Given its use in proteomics research
Biochemical Pathways
As a compound used in proteomics research , it could potentially influence various biochemical pathways depending on the proteins it interacts with.
Properties
IUPAC Name |
11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-10-3-11-19-16-5-2-1-4-13(16)6-7-14-12-15(20)8-9-17(14)19/h1-2,4-5,8-9,12,20H,3,6-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCKEJUUFQONEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)N(C3=CC=CC=C31)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675757 |
Source
|
Record name | 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-21-5 |
Source
|
Record name | 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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